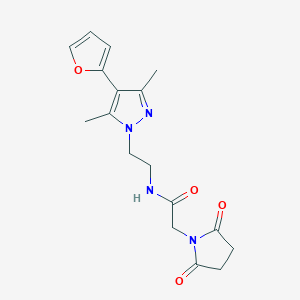

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide

Description

This compound features a pyrrolidine-2,5-dione (succinimide) moiety linked via an acetamide bridge to a pyrazole ring substituted with a furan-2-yl group and two methyl groups. The furan and pyrazole rings contribute to π-π stacking and hydrogen-bonding interactions, while the dioxopyrrolidinyl group may enhance solubility or serve as a reactive site for covalent binding .

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4/c1-11-17(13-4-3-9-25-13)12(2)21(19-11)8-7-18-14(22)10-20-15(23)5-6-16(20)24/h3-4,9H,5-8,10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLHLANVGADFSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)CN2C(=O)CCC2=O)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in biopharmaceutical research for its potential biological activities. Its structural components suggest a multifaceted role in enhancing monoclonal antibody (mAb) production and possibly acting as a histone deacetylase inhibitor.

Structural Overview

The compound is characterized by several functional groups:

- Dioxopyrrolidine ring : Contributes to the compound's reactivity and biological activity.

- Furan and pyrazole moieties : These heterocycles are known for their biological significance and potential interactions with various targets.

1. Enhancement of Monoclonal Antibody Production

Research has indicated that this compound significantly enhances mAb production in recombinant Chinese hamster ovary (CHO) cells. In a study involving a library of chemicals, it was found to:

- Increase mAb yields : The compound improved cell-specific productivity while maintaining cell viability.

- Alter metabolic pathways : It suppressed cell growth but increased glucose uptake and intracellular ATP levels, which are critical for energy-intensive processes like antibody production .

2. Modulation of Glycosylation Patterns

The compound has been shown to influence glycosylation patterns of antibodies:

- Reduced galactosylation : This alteration is significant as it can enhance the therapeutic efficacy of mAbs by improving their pharmacokinetics and immune response .

The precise mechanism through which this compound exerts its biological effects involves several pathways:

- Metabolic modulation : By enhancing glucose uptake and ATP production, the compound optimizes the energy supply necessary for high-yield antibody production.

- Inhibition of cell growth : This suppression allows for more resources to be allocated towards antibody synthesis rather than cellular proliferation .

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into their potential applications:

Case Study 1: Monoclonal Antibody Production

A study published in PLOS ONE investigated various compounds for their ability to enhance mAb production. The results indicated that the dioxopyrrolidine-containing compounds significantly outperformed controls in terms of yield and quality attributes such as glycosylation profiles.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that specific structural components, particularly the presence of the 2,5-dimethylpyrrole structure, were crucial for enhancing cell-specific productivity in CHO cells. This finding underscores the importance of molecular design in optimizing compounds for biopharmaceutical applications .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

| Compound Name | Enhancement of mAb Production | Effect on Glycosylation | Cell Viability |

|---|---|---|---|

| Compound A | Significant increase | Reduced galactosylation | Maintained |

| Compound B | Moderate increase | No significant effect | Decreased |

| Target Compound | High increase | Reduced galactosylation | Maintained |

Scientific Research Applications

Analgesic and Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit significant analgesic and anti-inflammatory properties. In animal models, administration resulted in notable reductions in pain and inflammation markers compared to control groups. For example, a study demonstrated that doses of 5 mg/kg and 10 mg/kg led to significant pain relief in induced pain models .

Hepatoprotective Activity

The compound has shown promise in protecting liver cells from damage caused by toxic agents such as 5-fluorouracil (5-FU). In controlled studies, treatment with the compound resulted in improved liver function markers and preserved liver architecture .

Modulation of Lipid Metabolism

The compound has been studied for its effects on lipid metabolism, particularly in relation to diabetes management. It was found to influence glucose uptake in cells and modulate lipid profiles, indicating potential applications in metabolic disorders .

Monoclonal Antibody Production

Recent studies have highlighted the compound's ability to suppress galactosylation on monoclonal antibodies, which is critical for their efficacy. This suggests that it could be utilized to enhance the production and quality control of therapeutic monoclonal antibodies .

Case Study 1: Analgesic Efficacy

In a controlled study involving rats subjected to induced pain models, the administration of the compound resulted in a significant reduction in pain responses compared to untreated controls. Behavioral assessments alongside biochemical markers confirmed analgesic efficacy.

Case Study 2: Hepatotoxicity Recovery

A study focused on the hepatoprotective effects against 5-FU toxicity showed that treatment with the compound led to significant recovery of liver function markers after exposure to toxic agents. Histological analysis confirmed that liver architecture was preserved in treated groups compared to those receiving only 5-FU.

Summary of Biological Activities

| Activity | Findings |

|---|---|

| Analgesic Effects | Significant reduction in pain markers at doses of 5 mg/kg and 10 mg/kg |

| Hepatoprotective Effects | Recovery of liver function markers post-toxicity |

| Lipid Metabolism Modulation | Improved glucose uptake and lipid profiles |

| Monoclonal Antibody Control | Suppression of galactosylation enhances antibody production |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole-Acetamide Derivatives

-

- Structure: (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-[...]acetamide.

- Key Differences: Difluoromethyl groups at pyrazole C3/C5 instead of furan-2-yl and dimethyl substituents. Fluorination enhances metabolic stability and lipophilicity compared to the furan-containing target compound .

- Synthesis: Prepared via a similar acetamide coupling strategy, suggesting shared synthetic accessibility for pyrazole-acetamide derivatives.

-

- Structure: C12H15N5O3S3 (sulfonamide-pyrazole hybrid).

- Key Differences: Replaces the dioxopyrrolidinyl group with a sulfonamide moiety, which may alter solubility and hydrogen-bonding capacity. The melting point (154.1°C) and IR data (C=O stretch at 1666 cm⁻¹) provide benchmarks for thermal and spectroscopic comparisons .

Dioxopyrrolidinyl-Containing Analogs

- 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide (): Structure: Benzothiazole core instead of pyrazole-furan. The dioxopyrrolidinyl group’s role here parallels its use in the target compound for solubility or covalent interactions .

Physicochemical and Spectroscopic Trends

Table 1: Comparative Properties of Analogous Compounds

Q & A

Basic Research Questions

Q. What synthetic strategies are typically employed to construct the pyrrolidin-1-yl and pyrazol-1-yl moieties in this compound?

- Methodological Answer : The pyrrolidin-1-yl moiety is often synthesized via cyclization reactions of γ-keto acids or amines, as demonstrated in the preparation of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones using base-assisted cyclization . The pyrazol-1-yl group can be formed through condensation of hydrazines with 1,3-diketones or via palladium-catalyzed cross-coupling for regioselective substitution . Key intermediates include furan-2-carbaldehyde derivatives for the furan ring and dimethylpyrazole precursors.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., pyrazole methyl groups at δ ~2.3 ppm) and carbon backbone .

- X-ray crystallography : Resolves stereochemistry and bond angles, as seen in analogous pyrazole-acetamide structures .

- HRMS : Validates molecular weight (±5 ppm accuracy) .

- FTIR : Confirms carbonyl stretches (e.g., dioxopyrrolidinone C=O at ~1750 cm⁻¹) .

Q. How do researchers characterize the solubility and stability of this compound under varying pH conditions?

- Methodological Answer : Solubility is assessed via shake-flask methods in buffers (pH 1–13), followed by HPLC-UV quantification. Stability studies involve incubating the compound at 25–40°C and analyzing degradation products using LC-MS. For example, ammonium acetate buffer (pH 6.5) is commonly used for chromatographic assays .

Advanced Research Questions

Q. What experimental design (DoE) approaches optimize reaction yields and purity in multi-step syntheses?

- Methodological Answer : A Central Composite Design (DoE) can systematically vary factors like temperature (60–120°C), catalyst loading (5–15 mol%), and reaction time (12–48 hrs). Response variables (yield, purity) are modeled statistically to identify optimal conditions. For instance, flow chemistry systems enable precise control of exothermic steps, as demonstrated in diazomethane synthesis .

Q. How can discrepancies between computational docking predictions and experimental bioactivity data be resolved?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Refine docking poses by accounting for protein flexibility and solvation effects.

- In vitro assays : Validate binding using SPR (surface plasmon resonance) or enzymatic inhibition assays (e.g., IC50 determination). For pyrazole derivatives, methyl group substitutions on the pyrazole ring significantly alter binding to targets like kinases or proteases .

Q. What role does the furan-2-yl substituent play in modulating the compound’s electronic properties and reactivity?

- Methodological Answer : The electron-rich furan ring enhances π-π stacking interactions in biological targets, as shown in SAR studies of similar compounds. Computational methods (DFT) calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, furan oxygen participates in hydrogen bonding with active-site residues .

Q. How is regioselectivity achieved during the alkylation of the pyrazole nitrogen?

- Methodological Answer : Steric and electronic directing groups control regioselectivity. For 3,5-dimethylpyrazoles, the less hindered N-1 position is preferentially alkylated using cesium carbonate as a base. Microwave-assisted synthesis (100–150°C, 30 min) improves selectivity and reduces side products .

Data Analysis & Contradiction Resolution

Q. What statistical methods address batch-to-batch variability in biological activity data?

- Methodological Answer : ANOVA identifies significant variability sources (e.g., purity, solvent residuals). Principal Component Analysis (PCA) correlates structural features (e.g., substituent electronegativity) with bioactivity trends. For inconsistent IC50 values, outlier detection (Grubbs’ test) and dose-response curve normalization are critical .

Q. How are conflicting crystallographic and NMR data reconciled for conformational analysis?

- Methodological Answer : X-ray structures provide static snapshots, while NOESY NMR reveals dynamic conformers in solution. For example, rotational barriers around the acetamide bond can be quantified using variable-temperature NMR .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.